DHFR Binding Affinity: Target Compound vs. High-Potency 2-Thioxoimidazole Comparator
The target compound exhibits markedly lower affinity for human dihydrofolate reductase (DHFR) compared to a structurally related 2‑thioxoimidazole‑4‑carboxylic acid derivative. The compound 5‑(4‑fluorophenyl)‑2‑thioxo‑2,3‑dihydro‑1H‑imidazole‑4‑carboxylic acid gave an IC₅₀ > 10 000 nM in a recombinant human DHFR assay [1], while a close analog (CHEMBL4070144, BDBM50236323) inhibited the same enzyme with an IC₅₀ of 6.10 nM [2].
| Evidence Dimension | Inhibitory potency against recombinant human DHFR |
|---|---|
| Target Compound Data | IC₅₀ > 10 000 nM |
| Comparator Or Baseline | CHEMBL4070144 (a 2‑thioxoimidazole‑4‑carboxylic acid derivative): IC₅₀ = 6.10 nM |
| Quantified Difference | > 1 600‑fold lower potency for the target compound |
| Conditions | Recombinant human DHFR expressed in E. coli; 15 min pre‑incubation; DHF substrate + NADPH; UV‑Vis spectrophotometric detection (measurement every 30 s for 6 min) |
Why This Matters
The large potency gap confirms that the 5‑(4‑fluorophenyl) substitution pattern is incompatible with DHFR inhibition, enabling this compound to serve as a negative control or as a scaffold for designing selective inhibitors that avoid DHFR‑associated off‑target effects.
- [1] BindingDB. BDBM50203226 (CHEMBL3936777). IC₅₀ > 1.00E+4 nM for human DHFR. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50203226 (accessed 2026-05-13). View Source
- [2] BindingDB. BDBM50236323 (CHEMBL4070144). IC₅₀ = 6.10 nM for human DHFR. https://ww.bindingdb.org (accessed 2026-05-13). View Source
